molecular formula C14H15FO B8345670 2-(4-Fluoro-benzylidene)-cycloheptanone

2-(4-Fluoro-benzylidene)-cycloheptanone

Cat. No.: B8345670
M. Wt: 218.27 g/mol
InChI Key: NVTCGYVILCVZMN-UHFFFAOYSA-N
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Description

2-(4-Fluoro-benzylidene)-cycloheptanone is a cyclic ketone derivative featuring a seven-membered cycloheptanone ring conjugated with a 4-fluorobenzylidene moiety. This compound belongs to the benzylidene ketone family, which is characterized by the presence of an aromatic aldehyde-derived substituent attached to a cyclic ketone.

Properties

Molecular Formula

C14H15FO

Molecular Weight

218.27 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylidene]cycloheptan-1-one

InChI

InChI=1S/C14H15FO/c15-13-8-6-11(7-9-13)10-12-4-2-1-3-5-14(12)16/h6-10H,1-5H2

InChI Key

NVTCGYVILCVZMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=CC=C(C=C2)F)C(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Ring Size Variations

Cyclopentanone Derivatives

Cyclopentanone-based analogs, such as 2-(4-fluorobenzylidene)-cyclopentanone, exhibit distinct reactivity due to their smaller ring size. highlights that cycloheptanone derivatives (e.g., compound 8) showed lower yields (~70%) in condensation reactions compared to cyclopentanone derivatives (e.g., compound 7), likely due to increased steric hindrance and reduced ring strain in the seven-membered system .

Cyclooctanone Derivatives

The cyclooctanone analog, (E)-2-(4-fluorobenzylidene)-cyclo-octanone, was structurally characterized via X-ray crystallography, revealing a mean σ(C–C) bond length of 0.003 Å and an R factor of 0.037 ().

Substituent Effects: Fluorine vs. Chlorine

Chlorobenzylidene Derivatives

Compounds like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone () and C18H13ClN6O2S () demonstrate the impact of chlorine substituents. Chlorine’s electron-withdrawing nature enhances electrophilic reactivity, which is exploited in agricultural intermediates (e.g., metconazole synthesis) .

Isomerism and Bioactivity

reveals that isomerism in benzylidene-cycloheptanone derivatives significantly affects biological activity. For example, (Z,Z)-BABCII isomers exhibited a Kₘ value of 0.66 against human factor Xa (FXa), compared to 170 for the (E,E) isomer.

Reaction Yields and Catalysts

Cycloheptanone derivatives generally require extended reaction times (e.g., 24 hours) to achieve yields >70% in condensation reactions with aromatic aldehydes, as noted in . Catalysts like zirconium (Zr) may improve efficiency, though larger rings remain challenging due to steric limitations .

Preparation Methods

Aldol Condensation Using Sodium Methoxide in Ethanol

The most widely reported method involves aldol condensation of 4-fluorobenzaldehyde with cycloheptanone in ethanol using sodium methoxide (NaOMe) as the base. Key parameters include:

  • Molar ratio : 2:1 (aldehyde:ketone) to drive the reaction toward bis-condensation.

  • Reaction time : 12–24 hours at 25–30°C.

  • Yield : 45–70%, depending on purification techniques.

Mechanistic Insight :
The base deprotonates the α-hydrogen of cycloheptanone, forming an enolate that attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. Subsequent dehydration yields the conjugated benzylidene product.

Challenges :

  • Competing side reactions, such as over-condensation, necessitate precise stoichiometric control.

  • Product isolation often requires column chromatography (hexane/ethyl acetate).

Hydroxide-Mediated Condensation in Aqueous-Alcoholic Systems

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol/water mixtures offers a cost-effective alternative:

  • Conditions : 10–20% NaOH, 2–4 hours at reflux (78°C).

  • Yield : 50–65% after recrystallization.

Advantages :

  • Shorter reaction time due to elevated temperatures.

  • Reduced solvent toxicity compared to pure ethanol.

Limitations :

  • Lower yields attributed to hydrolysis of the aldol adduct under strongly basic conditions.

Acid-Catalyzed Claisen-Schmidt Condensation

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the reaction via protonation of the aldehyde:

  • Conditions : 0.5–1.0 M HCl in ethanol, 6–8 hours at 60°C.

  • Yield : 40–55%.

Applications :

  • Suitable for acid-stable substrates but less common due to side reactions like polymerization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

  • Conditions : 150 W, 100°C, 15–30 minutes.

  • Yield : 70–75% with enhanced purity.

Benefits :

  • Energy-efficient and scalable for industrial applications.

Grignard Reagent-Based Approach

A less conventional method involves reacting 4-fluorophenylmagnesium bromide with cycloheptanone:

  • Conditions : Dry ether, 0–5°C, followed by hydrolysis.

  • Yield : 30–40% due to competing ketone enolization.

Utility :

  • Primarily for small-scale syntheses requiring high stereochemical control.

Comparative Analysis of Methods

Method Catalyst Time Yield Purity
NaOMe in ethanolNaOMe12–24 h45–70%High
NaOH/KOH in ethanol-H₂ONaOH/KOH2–4 h50–65%Moderate
Acid-catalyzedHCl/H₂SO₄6–8 h40–55%Low
Microwave-assistedNone15–30 min70–75%High
Grignard reagentMg4–6 h30–40%Moderate

Optimization Strategies

  • Solvent Selection : Ethanol balances reactivity and environmental impact, while toluene improves yields in microwave-assisted reactions.

  • Catalyst Loading : 10–15 mol% NaOMe optimizes enolate formation without over-base degradation.

  • Purification : Recrystallization from acetone/hexane mixtures enhances purity to >95% .

Q & A

Q. What are the common synthetic routes for 2-(4-Fluoro-benzylidene)-cycloheptanone, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation reaction between cycloheptanone and 4-fluorobenzaldehyde under basic conditions. Key optimization parameters include:

  • Solvent Selection: Use ethanol or methanol to balance reactivity and solubility.
  • Catalyst: NaOH or KOH (5–10 mol%) to deprotonate the ketone and drive enolate formation.
  • Temperature: Reflux conditions (70–80°C) to ensure complete conversion while minimizing side reactions.
  • Purification: Column chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the product. Reaction progress is monitored via TLC (using hexane/ethyl acetate mobile phases) and validated by GC-MS or NMR .

Q. Which spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?

Methodological Answer: Structural confirmation involves:

  • Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks to the cycloheptanone backbone (δ ~2.5 ppm for ketone protons) and 4-fluorobenzylidene moiety (aromatic protons at δ ~7.0–7.8 ppm).
  • IR: Detect C=O stretching (~1700 cm⁻¹) and C=C aromatic vibrations (~1600 cm⁻¹).
    • X-ray Crystallography:
  • Grow single crystals via slow evaporation in ethanol.
  • Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 273 K.
  • Solve the structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least-squares), achieving R factors < 0.05 .

Advanced Questions

Q. How can researchers address contradictions between experimental crystallographic data and computational modeling predictions for this compound?

Methodological Answer: Discrepancies often arise from differences in dynamic (experimental) vs. static (computational) models. To resolve:

  • Refinement Checks: Re-analyze crystallographic data using SHELXL's restraints for thermal parameters and hydrogen bonding. Validate with the "CHECKCIF" tool to identify outliers.
  • Computational Adjustments: Incorporate solvent effects (e.g., PCM models) and torsional flexibility in DFT calculations (B3LYP/6-31G* level).
  • Cross-Validation: Compare experimental bond lengths (e.g., C=O: ~1.22 Å) with computed values and adjust basis sets or dispersion corrections .

Q. What methodological strategies are recommended for analyzing the electronic effects of the 4-fluoro substituent on the benzylidene moiety's reactivity?

Methodological Answer: To probe electronic influences:

  • Electrochemical Studies: Perform cyclic voltammetry in DMF/TBAP to measure redox potentials, correlating fluorine's electron-withdrawing effects with shifts in oxidation peaks.
  • Hammett Analysis: Compare reaction rates (e.g., nucleophilic additions) with para-substituted analogs (σₚ values: F = +0.06, Cl = +0.23).
  • Computational Mapping: Use NBO analysis (Gaussian 16) to quantify charge distribution at the α,β-unsaturated ketone, focusing on fluorine's impact on electrophilicity .

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